Boiling Point and Volatility Profile: 3-Ethyl-2-methyl-1-pentene vs. 2-Ethyl-3-methyl-1-pentene and Internal Alkene Isomers
3-Ethyl-2-methyl-1-pentene exhibits a distinct boiling point that differentiates it from closely related terminal alkene isomers and position isomers. This differentiation enables precise separation by distillation and establishes its unique volatility profile for applications requiring specific evaporation rates. Experimental data show that 3-ethyl-2-methyl-1-pentene boils at 109.55 °C [1], which is approximately 2.2-2.5 °C lower than 2-ethyl-3-methyl-1-pentene (111.75-112.1 °C) and 7.4 °C lower than the internal alkene isomer 3-ethyl-2-methyl-2-pentene (116.999 °C) .
| Evidence Dimension | Boiling Point at Atmospheric Pressure |
|---|---|
| Target Compound Data | 109.55 °C (experimental) [1] |
| Comparator Or Baseline | 2-Ethyl-3-methyl-1-pentene: 111.75-112.1 °C ; 3-Ethyl-2-methyl-2-pentene: 116.999 °C |
| Quantified Difference | ΔT = -2.2 to -2.5 °C vs. 2-ethyl-3-methyl-1-pentene; ΔT = -7.4 °C vs. internal isomer |
| Conditions | Atmospheric pressure (760 mmHg), experimental determination |
Why This Matters
A lower boiling point translates to lower energy requirements for distillative purification and different evaporation kinetics, which are critical selection criteria for solvent replacement and process design.
- [1] Kuujia.com. CAS No. 19780-66-6 (3-Ethyl-2-methyl-1-pentene) Experimental Properties. https://www.kuujia.com/cas-19780-66-6.html. View Source
